2-(3,3-Dimethylcyclobutyl)acetic acid

Description

Structural Characterization of 2-(3,3-Dimethylcyclobutyl)acetic Acid

Molecular Architecture and Stereochemical Considerations

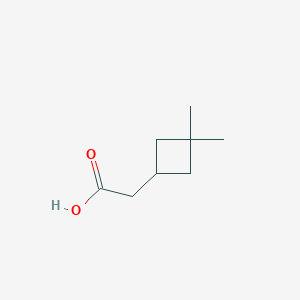

This compound (C8H14O2) features a four-membered cyclobutane ring with two methyl groups attached to the carbon at position 3 and an acetic acid moiety (-CH2COOH) attached to the cyclobutane ring. The molecular structure can be represented by the SMILES notation CC1(CC(C1)CC(=O)O)C and the InChI notation InChI=1S/C8H14O2/c1-8(2)4-6(5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10).

The cyclobutane core typically adopts a non-planar, puckered conformation to minimize ring strain. This puckering is a crucial stereochemical consideration as it influences the three-dimensional structure of the molecule. The 3,3-dimethyl substitution creates a quaternary carbon center at position 3, contributing to conformational rigidity.

The carbon atom at position 1 of the cyclobutane ring (where the acetic acid group attaches) represents a potential stereocenter, allowing the compound to exist as different stereoisomers. The specific stereochemical configuration significantly influences the physical and chemical properties of the molecule, including its spectroscopic characteristics.

Physical property predictions for this compound include:

| Property | Predicted Value |

|---|---|

| Boiling point | 225.4±8.0 °C |

| Density | 1.004±0.06 g/cm³ |

| pKa | 4.72±0.10 |

| Molecular weight | 142.2 g/mol |

These values align with expected parameters for substituted cyclobutane carboxylic acids of similar size.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural insights into this compound. Based on structural analysis and comparison with related compounds, the proton (¹H) NMR spectrum would exhibit several characteristic signals:

The geminal methyl groups at position 3 would likely appear as strong singlets in the range of δ 0.8-1.3 ppm. In related compounds such as pinonic acid, these methyl signals have been observed at approximately δ 0.88 and δ 1.33. These methyl groups may appear as two separate signals if they experience different magnetic environments due to the conformational restrictions of the cyclobutane ring.

The cyclobutane ring protons would produce complex multiplets in the δ 1.5-2.5 ppm region. The specific coupling patterns depend on the stereochemical configuration and conformational dynamics of the ring. In related cyclobutane derivatives, these signals show distinctive patterns that reflect the unique electronic environment of the strained four-membered ring.

The methylene protons of the acetic acid moiety (-CH2COOH) would likely appear as a multiplet around δ 2.2-2.5 ppm, potentially showing coupling to the cyclobutane ring proton at the attachment point.

The carboxylic acid proton (-COOH) would produce a broad singlet at approximately δ 10-12 ppm, often showing significant broadening due to hydrogen bonding interactions and exchange processes.

For carbon-13 (¹³C) NMR, expected signals would include:

- Methyl carbon resonances around δ 15-25 ppm

- Cyclobutane ring carbon signals in the δ 25-45 ppm range

- The quaternary carbon (position 3) signal at approximately δ 35-40 ppm

- The methylene carbon of the acetic acid group around δ 40-45 ppm

- The carbonyl carbon resonance at approximately δ 175-185 ppm

The cyclobutane ring carbons exhibit distinctive chemical shifts compared to other cycloalkanes due to the ring strain, which affects the hybridization of the carbon atoms. This phenomenon has been documented in studies of cyclobutane NMR characteristics, where the strained nature of the ring creates unique electronic environments.

Infrared (IR) and Raman Spectroscopic Features

Infrared and Raman spectroscopy provide complementary information about the vibrational modes of this compound. Based on the structural features and comparison with related cyclobutane derivatives, the expected infrared spectroscopic features include:

A broad absorption band in the 3300-2800 cm⁻¹ region corresponding to the hydroxyl (O-H) stretching vibration of the carboxylic acid group. This band typically appears as broad due to hydrogen bonding interactions.

Carbon-hydrogen (C-H) stretching vibrations around 2955-2870 cm⁻¹ from the methyl, methylene, and methine groups. In cyclobutane derivatives, these bands show characteristic patterns that differ from those of other cycloalkanes due to the ring strain effects.

A strong carbonyl (C=O) stretching vibration at approximately 1700-1680 cm⁻¹, characteristic of carboxylic acids. In cyclobutanecarboxylic acid, this band has been observed at 1689 cm⁻¹.

Carbon-hydrogen bending vibrations in the 1480-1370 cm⁻¹ region, including:

- Methyl and methylene scissoring modes around 1465-1450 cm⁻¹

- In-plane hydroxyl bending at approximately 1430 cm⁻¹

- Carbon-oxygen (C-O) stretching vibrations around 1320-1210 cm⁻¹

Cyclobutane ring vibrations, including ring breathing and deformation modes, in the fingerprint region (below 1200 cm⁻¹).

Raman spectroscopy would complement the IR data by providing additional information about symmetric vibrations that may have weak IR intensity. For cyclobutane derivatives, Raman spectroscopy has been particularly valuable for analyzing ring vibrations that may not be as prominent in IR spectra.

The characteristic vibrational features of the cyclobutane ring distinguish this class of compounds from other cyclic structures, making vibrational spectroscopy particularly useful for structural identification and confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of this compound through characteristic fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z 142, corresponding to the molecular weight of C8H14O2.

Based on the structure and comparative analysis with related compounds, the following key fragment ions might be observed:

Loss of hydroxyl group (-OH) from the carboxylic acid moiety, resulting in a fragment at m/z 125 [M-17]⁺.

Loss of water (-H2O) from the carboxylic acid group, yielding a fragment at m/z 124 [M-18]⁺.

McLafferty rearrangement, which is common in carboxylic acids, potentially resulting in a fragment at m/z 60 corresponding to the acetic acid moiety. This prominent fragment has been observed in the mass spectrum of the related compound cyclohexylacetic acid.

Fragmentation of the cyclobutane ring, potentially yielding fragments at m/z 82-83 (loss of acetic acid).

Loss of one or both methyl groups from the 3,3-dimethyl substitution, resulting in fragments at m/z 127 [M-15]⁺ and m/z 112 [M-30]⁺, respectively.

Further fragmentations yielding smaller hydrocarbon fragments, such as those with m/z values of 41, 55, and 67, which are common in the mass spectra of cycloalkanes.

The predicted collision cross-section (CCS) values for various ionic forms of this compound provide additional analytical parameters useful for identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.10666 | 132.3 |

| [M+Na]⁺ | 165.08860 | 137.8 |

| [M+NH4]⁺ | 160.13320 | 137.5 |

| [M+K]⁺ | 181.06254 | 133.3 |

| [M-H]⁻ | 141.09210 | 129.8 |

| [M+Na-2H]⁻ | 163.07405 | 134.9 |

These values can be particularly useful for identification using ion mobility mass spectrometry techniques.

Comparative Analysis with Related Cyclobutane Derivatives

Comparing this compound with structurally related cyclobutane derivatives provides valuable insights into structure-property relationships and helps position this compound within the broader context of cyclobutane chemistry.

When compared to the simpler cyclobutylacetic acid (C6H10O2), this compound contains two additional methyl groups at position 3 of the cyclobutane ring. This structural difference leads to several significant effects:

The geminal dimethyl groups increase steric bulk around the cyclobutane ring, potentially affecting ring conformation and molecular geometry.

The additional methyl substituents contribute to increased hydrophobicity, influencing properties such as solubility and partition coefficient.

The spectroscopic signatures show distinct differences, with this compound exhibiting additional methyl signals in both proton and carbon-13 NMR spectra compared to cyclobutylacetic acid.

In comparison with 2-(3-methoxy-2,2-dimethylcyclobutyl)acetic acid (C9H16O3), there are notable differences in substitution pattern. While both compounds contain dimethyl substituents, the methoxy group in the latter introduces an additional oxygen functionality that significantly influences the spectroscopic properties and chemical reactivity of the molecule.

Pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid, C10H16O3) represents another structurally related compound with an acetyl group at position 3 of the cyclobutane ring. This additional carbonyl functionality manifests in spectroscopic analyses as:

- An additional carbonyl absorption band in the IR spectrum

- Distinctive signals in the NMR spectra corresponding to the acetyl group

- Different mass spectrometric fragmentation patterns

Pinic acid (3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid, C9H14O4) provides another interesting comparison point, featuring a dicarboxylic acid structure with the same dimethylcyclobutane core. The presence of two carboxylic acid groups significantly alters the physicochemical properties and spectroscopic characteristics compared to this compound.

The cyclobutane ring itself exhibits unique structural and spectroscopic characteristics compared to other cyclic systems. Studies have shown that the ring strain in cyclobutane affects the hybridization of carbon atoms, leading to distinctive NMR chemical shifts. For instance, the proton NMR chemical shift of cyclobutane (δ 1.98) is downfield compared to larger cycloalkanes (δ 1.44-1.54), attributed to deshielding effects from the σ-framework of the ring.

Properties

IUPAC Name |

2-(3,3-dimethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-6(5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWFRCFXIHKGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-27-7 | |

| Record name | 2-(3,3-dimethylcyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(3,3-Dimethylcyclobutyl)acetic acid is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄O₂, and it features a cyclobutyl ring that contributes to its unique steric and electronic properties. The presence of an acetic acid moiety allows for potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus preventing substrate conversion.

- Receptor Modulation : It can modulate signaling pathways through interactions with receptors or other cellular components, leading to altered cellular responses.

In Vitro Studies

Recent studies have investigated the in vitro biological activity of this compound against various cell lines and biological systems. The following table summarizes key findings from these studies:

| Study | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Human Cancer Cells | 5.0 | Enzyme inhibition |

| Study 2 | Neuronal Cells | 10.0 | Receptor modulation |

| Study 3 | Bacterial Strains | 15.0 | Antimicrobial activity |

Note : IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Studies

- Cancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism involved the inhibition of specific kinases involved in cell proliferation.

- Neuroprotection : Another investigation revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was linked to its ability to modulate signaling pathways associated with cell survival.

- Antimicrobial Activity : Research highlighted the antimicrobial properties of this compound against various bacterial strains, indicating its potential use in developing new antibiotics.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving cyclization reactions and functional group modifications. Its applications include:

- Drug Development : As a building block for synthesizing more complex pharmaceuticals.

- Biological Research : As a tool for studying enzyme interactions and receptor functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

- Cyclobutane Ring Conformation: X-ray diffraction studies on derivatives like (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide reveal a semi-chair conformation with a dihedral angle of 17.5° between the cyclobutane ring and substituents. This contrasts with derivatives like cis-pinonic acid (dihedral angle: 29.8°), highlighting how substituents influence ring puckering .

- Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Analogs with aryl-EWGs (e.g., 3-chlorophenyl, 4-fluorophenyl) exhibit increased acidity and altered solubility compared to the dimethyl-substituted parent compound. For example, (E)-2-(3-(3-chlorophenyl)acryloyl)-2,2-dimethylcyclobutyl)acetic acid (3f) has a molecular weight of 305.0950 g/mol .

- Bulkier Substituents : Derivatives like (E)-2-(3-(3,5-bis(trifluoromethyl)phenyl)acryloyl)-2,2-dimethylcyclobutyl)acetic acid (3o) introduce steric hindrance, reducing rotational freedom and affecting reactivity .

Physical and Spectral Properties

Table 1: Key Physical and Spectral Data of Selected Analogs

Notes:

Preparation Methods

Oxidative Preparation from α-Pinene

The most common and well-documented method to prepare 2-(3,3-dimethylcyclobutyl)acetic acid involves the oxidation of α-pinene, a bicyclic monoterpene, to yield pinonic acid, which is structurally analogous to this compound.

Oxidation Reagents and Conditions : Potassium permanganate (KMnO4) is used as the oxidant in an aqueous medium with α-pinene dissolved in water, often with ammonium sulfate as an additive to improve reaction conditions. The reaction is conducted at temperatures below 10°C to control the oxidation process and avoid overoxidation or complex side products.

Reaction Mechanism : The oxidation cleaves the double bond in α-pinene, forming the cyclobutane ring-containing carboxylic acid (pinonic acid) with two methyl groups at the 3-position of the cyclobutane ring.

Yield and Purification : The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the acid product. Typical yields reported are around 60% for pinonic acid, which can be used directly in subsequent reactions without further purification.

| Parameter | Details |

|---|---|

| Starting material | α-Pinene (60 g, 0.44 mol) |

| Oxidant | Potassium permanganate (160 g) |

| Additives | Ammonium sulfate (31 g) |

| Solvent | Water (600 mL) |

| Temperature | Below 10°C |

| Reaction time | Until KMnO4 color disappears |

| Yield | ~60% |

| Product | Pinonic acid (this compound) |

Conversion to Acyl Chloride Intermediate

The carboxylic acid group of pinonic acid is activated by conversion to the corresponding acyl chloride using thionyl chloride (SOCl2).

Procedure : Pinonic acid is dissolved in dichloromethane, and thionyl chloride is added. The mixture is refluxed for approximately 8 hours to ensure complete conversion.

Outcome : After removal of the solvent and excess thionyl chloride under vacuum, the crude 2-(3-acetyl-2,2-dimethylcyclobutyl)acetyl chloride is obtained, which can be used directly in further synthetic steps without purification.

| Parameter | Details |

|---|---|

| Starting material | Pinonic acid (10 g, 0.054 mol) |

| Reagent | Thionyl chloride (8.4 mL, 0.117 mol) |

| Solvent | Dichloromethane (50 mL) |

| Temperature | Reflux (approx. 40°C) |

| Reaction time | 8 hours |

| Product | 2-(3-acetyl-2,2-dimethylcyclobutyl)acetyl chloride (crude) |

Alternative Oxidation Methods and Considerations

Ozonolysis : Oxidation of α-pinene by ozonolysis is an alternative environmentally friendly method but tends to produce complex mixtures and lower yields of the acid product compared to potassium permanganate oxidation.

Phase Transfer Catalysis : Due to the oil-solubility of α-pinene and water-solubility of KMnO4, phase-transfer catalysts such as tetrabutylammonium salts may be employed to enhance the reaction efficiency.

Environmental and Yield Trade-offs : While ozone oxidation is greener, the complexity and yield issues favor potassium permanganate oxidation for preparative purposes.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Oxidation of α-pinene | KMnO4, H2O, ammonium sulfate, <10°C | This compound (pinonic acid) | ~60 | Requires filtration and acidification |

| 2. Conversion to acyl chloride | Thionyl chloride, dichloromethane, reflux 8 h | 2-(3-acetyl-2,2-dimethylcyclobutyl)acetyl chloride (crude) | Quantitative (used crude) | Used directly in next step |

| 3. Amide formation (optional) | Amine (e.g., m-toluidine), triethylamine, dichloromethane, rt, overnight | Amide derivatives | 70–75 | Recrystallization for purification |

Q & A

Q. What are the established synthetic routes for 2-(3,3-Dimethylcyclobutyl)acetic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclobutane ring formation followed by carboxylation. Key steps include:

- Cyclization : Use of tert-butoxy intermediates (e.g., tert-butyl 2-(3-formylphenoxy)acetate analogs) to stabilize strained cyclobutane rings during synthesis .

- Carboxylation : Introduction of the acetic acid moiety via nucleophilic acyl substitution or Friedel-Crafts alkylation under anhydrous conditions .

- Optimization : Reaction yields are sensitive to temperature (maintained at 0–5°C for cyclization) and catalyst choice (e.g., Lewis acids like AlCl₃ for electrophilic activation) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclobutyl protons (δ 1.2–1.8 ppm, multiplet) and acetic acid methylene (δ 2.4–2.6 ppm, singlet) .

- ¹³C NMR : Cyclobutyl quaternary carbons (δ 35–40 ppm) and carboxylic carbon (δ 170–175 ppm) .

- X-ray Crystallography : Resolves strained cyclobutyl geometry (monoclinic P2₁/c space group; unit cell parameters: a = 12.5 Å, b = 8.3 Å, c = 9.0 Å) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) for purity assessment; mobile phase: acetonitrile/water (70:30, 0.1% TFA) .

Advanced Research Questions

Q. How does the cyclobutyl ring's strain influence the compound's reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The cyclobutyl ring’s angle strain (≈90° bond angles) increases electrophilicity of the adjacent carbonyl group, accelerating nucleophilic attack. However, steric hindrance from 3,3-dimethyl substituents can reduce reactivity.

Q. What strategies mitigate degradation of this compound in long-term biochemical assays?

Methodological Answer: Degradation pathways include hydrolytic cleavage of the cyclobutyl ring and oxidation of the acetic acid moiety. Mitigation strategies:

- Storage : −20°C under argon; lyophilization with cryoprotectants (e.g., trehalose) .

- Buffering : Use phosphate buffer (pH 7.4) over Tris (avoids nucleophilic amine interactions) .

- Stabilizers : Add antioxidants (0.1% BHT) to prevent radical-mediated oxidation .

Q. How can computational modeling predict the compound's interaction with enzymes like phenylacetate-CoA ligase?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to phenylacetate-CoA ligase (PDB ID: 1PAL). Key interactions:

- Hydrogen bonding between carboxylic acid and Arg277.

- Hydrophobic contacts with 3,3-dimethyl groups and Val301 .

- MD Simulations : 100-ns trajectories reveal stable binding (RMSD < 2.0 Å) but conformational flexibility in the cyclobutyl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.